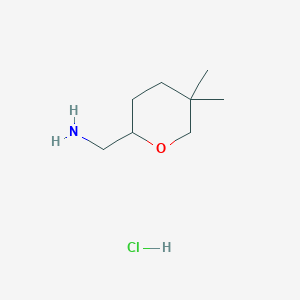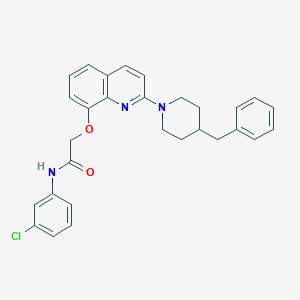![molecular formula C12H14O3 B2897425 (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid CAS No. 900254-88-8](/img/structure/B2897425.png)
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid” is a chemical compound with the molecular weight of 206.24 .
Synthesis Analysis
The synthesis of a similar compound, N′- [(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction , single crystal X-ray diffraction , and electron diffraction .
Chemical Reactions Analysis
Chemical reactions can be predicted using machine learning architectures based on the deep learning paradigm . These architectures can accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by various factors such as soil quality and enzymatic activities .
Aplicaciones Científicas De Investigación
Kinetics and Reaction Products
- A study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol indicates its use as a solvent for paints, inks, and fragrances, showcasing its industrial relevance. The study provides insights into its reactivity and potential environmental impact, with specific reaction products identified, including acetone and methyl acetate (Aschmann, Arey, & Atkinson, 2011).
Synthetic Methodologies
- Research on a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using methyl 3-methoxyacrylate demonstrates the compound's utility in synthesizing complex organic molecules, which can have various applications in medicinal chemistry and materials science (Wang & Ikemoto, 2005).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties reveals the potential of structurally related compounds in developing new antimicrobial agents. Several synthesized compounds showed good activity against Staphylococcus aureus and Mycobacterium luteum, indicating the relevance of such compounds in pharmaceutical research (Mickevičienė et al., 2015).
Molecular Engineering for Solar Cells
- Novel organic sensitizers for solar cell applications, comprising donor, electron-conducting, and anchoring groups, were engineered and synthesized, demonstrating the potential of methoxyphenyl derivatives in enhancing the efficiency of solar energy conversion. These sensitizers show high incident photon to current conversion efficiency, highlighting the role of such compounds in the development of renewable energy technologies (Kim et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(12(13)14)7-9-5-4-6-11(8-9)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHVVQGSBZSMS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)
![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)


![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)

![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)
